Pirazmonam is derived from the structural modifications of aztreonam, another monocyclic beta-lactam antibiotic. Its classification as a monobactam indicates that it possesses a unique beta-lactam ring structure that distinguishes it from other classes of beta-lactams, such as penicillins and cephalosporins .
The synthesis of Pirazmonam involves several critical steps that incorporate a beta-lactam ring and an iron-chelating group. The general synthesis pathway can be outlined as follows:
Pirazmonam's molecular structure features a monocyclic beta-lactam core with specific substituents that enhance its antibacterial properties. The key components include:
The molecular formula of Pirazmonam is , and its molecular weight is approximately 288.30 g/mol .
Pirazmonam undergoes several chemical reactions, primarily due to its beta-lactam structure:
Pirazmonam exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
Pirazmonam exhibits several important physical and chemical properties:
These properties are crucial for determining the compound's formulation and storage conditions.
Pirazmonam has several scientific applications across various fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1